molecular formula C24H22ClNO B10766586 (4-Chloronaphthalen-1-yl)(1-pentylindolin-3-yl)-methanone-,2',3,3',4,4',5,5,5-d9

(4-Chloronaphthalen-1-yl)(1-pentylindolin-3-yl)-methanone-,2',3,3',4,4',5,5,5-d9

Cat. No.: B10766586
M. Wt: 384.9 g/mol
InChI Key: IUWBHGFOHXVVKV-WRMMWXQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 398-d9: is a synthetic cannabinoid, specifically a deuterated form of JWH 398. It is an analytical reference standard used primarily for the quantification of JWH 398 in various samples. The compound belongs to the naphthoylindole family and acts as a cannabinoid agonist at both the CB1 and CB2 receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH 398-d9 involves the incorporation of deuterium atoms into the structure of JWH 398. The general synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-pentyl-3-(4-chloro-1-naphthoyl)indole.

    Deuteration: Deuterium atoms are introduced into the indole ring, resulting in the formation of JWH 398-d9.

Industrial Production Methods: Industrial production of JWH 398-d9 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: JWH 398-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of JWH 398-d9 .

Mechanism of Action

JWH 398-d9 exerts its effects by acting as a cannabinoid agonist at both the CB1 and CB2 receptors. The compound binds to these receptors, mimicking the effects of naturally occurring cannabinoids. The activation of CB1 receptors primarily affects the central nervous system, leading to analgesic and psychoactive effects. Activation of CB2 receptors influences the immune system and has anti-inflammatory properties .

Comparison with Similar Compounds

Uniqueness: JWH 398-d9 is unique due to its deuterated form, which enhances its stability and allows for more accurate quantification in analytical applications. The presence of deuterium atoms also provides distinct mass spectrometric properties, making it a valuable internal standard for research and forensic analyses .

Properties

Molecular Formula

C24H22ClNO

Molecular Weight

384.9 g/mol

IUPAC Name

(4-chloronaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone

InChI

InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-21(19-11-6-7-12-23(19)26)24(27)20-13-14-22(25)18-10-5-4-9-17(18)20/h4-7,9-14,16H,2-3,8,15H2,1H3/i1D3,2D2,3D2,8D2

InChI Key

IUWBHGFOHXVVKV-WRMMWXQOSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Cl

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Cl

Origin of Product

United States

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